3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(3-propan-2-ylimidazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-8-14-7-12(15)10-4-3-5-11(13)6-10/h3-9H,13H2,1-2H3 |
InChI Key |
CGHHPWZJXFZUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Imidazole
- Starting Materials: Imidazole and isopropyl halide (e.g., isopropyl bromide or chloride).
- Reaction Conditions: The imidazole is reacted with isopropyl halide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Outcome: Selective alkylation at the N1 position yields 1-(propan-2-yl)imidazole.
This step is critical to ensure the correct substitution on the imidazole nitrogen.
Attachment of Imidazole to Aromatic Ring
- Aromatic Substrate: 3-bromoaniline or 3-fluoroaniline derivatives are commonly used.
- Coupling Reaction: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is employed to link the imidazole ring to the aromatic amine.
- Catalysts and Ligands: Pd(OAc)2 with phosphine ligands such as Xantphos or BINAP.
- Bases: Sodium tert-butoxide or potassium carbonate.
- Solvents: Toluene, dioxane, or DMF.
- Temperature: Typically 80–110 °C.
- Example: Reaction of 3-bromoaniline with 1-(propan-2-yl)imidazole under Pd catalysis yields the target compound.
This method provides a high degree of regioselectivity and yield.
Reduction of Nitro Precursors
In some synthetic routes, a nitro-substituted aromatic precursor is first reacted with the imidazole derivative, followed by catalytic hydrogenation to reduce the nitro group to an amine.
- Nitro Aromatic: 3-nitroaniline derivatives.
- Reduction: Catalytic hydrogenation using Pd/C in methanol or ethanol at elevated temperature.
- Outcome: Conversion of nitro group to the aniline amino group.
This step is useful when direct amination is challenging.
Purification and Isolation
- Recrystallization: Common solvents include heptane, ethyl acetate, or mixtures with water.
- Charcoal Treatment: To remove residual palladium catalyst.
- Salt Formation: Conversion to hydrochloride salt to improve stability and purity.
- Final Free Base: Conversion back to free base by treatment with potassium bicarbonate or similar base.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N-Alkylation | Imidazole + isopropyl bromide, K2CO3, DMF, 50-80 °C | Selective N1 alkylation to form 1-(propan-2-yl)imidazole |
| 2 | Halogenation or Functionalization of Aniline | 3-bromoaniline or 3-fluoroaniline derivatives | Commercially available or prepared via nitration/reduction |
| 3 | Buchwald-Hartwig Amination | Pd(OAc)2, Xantphos, NaOtBu, toluene, 90-110 °C | Coupling of 1-(propan-2-yl)imidazole with aromatic halide |
| 4 | Reduction (if nitro precursor used) | Pd/C, H2, MeOH or EtOH, 25-60 °C | Converts nitro group to aniline |
| 5 | Purification | Recrystallization, charcoal treatment, salt formation | Ensures high purity (>99% HPLC), low metal contamination |
Research Findings and Optimization
- Catalyst Efficiency: Pd(OAc)2 with Xantphos ligand provides excellent yields and regioselectivity for the coupling step, with residual Pd levels reduced to <1 ppm after charcoal treatment.
- Base Selection: Sodium tert-butoxide is preferred for higher reactivity and cleaner reactions in Buchwald-Hartwig amination.
- Solvent Effects: Polar aprotic solvents like NMP and DMF enhance N-alkylation efficiency, while toluene is preferred for coupling reactions.
- Temperature Control: Maintaining reaction temperatures between 75–110 °C is crucial to balance reaction rate and minimize side products.
- Purity: Final compound purity exceeds 99% by HPLC, with palladium contamination below 0.5 ppm, meeting pharmaceutical standards.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Comments |
|---|---|---|
| N-Alkylation solvent | DMF or NMP | Polar aprotic solvents preferred |
| N-Alkylation base | K2CO3 or NaH | Mild to strong bases |
| Coupling catalyst | Pd(OAc)2 + Xantphos | High activity and selectivity |
| Coupling base | NaOtBu | Strong base for amination |
| Coupling solvent | Toluene | High boiling point solvent |
| Coupling temperature | 90–110 °C | Optimal for reaction kinetics |
| Reduction catalyst | Pd/C | Efficient nitro reduction |
| Reduction solvent | Methanol or Ethanol | Polar protic solvents |
| Purification method | Recrystallization + charcoal treatment | Ensures purity and catalyst removal |
Chemical Reactions Analysis
Types of Reactions
3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
3-(1H-Imidazol-5-yl)aniline
- Structure : Lacks the propan-2-yl substituent on the imidazole ring.
- Properties : Reduced steric hindrance and lipophilicity compared to the target compound.
- Relevance : Serves as a simpler analog for studying the role of the imidazole-aniline core in biological activity. PubChem lists this compound (), but detailed data on its applications are unavailable .
5-Chloro-2-(1H-imidazol-1-yl)aniline (6AV)
- Structure : Chlorine substituent at the 5-position of the aniline ring; imidazole attached at the 2-position (vs. 3-position in the target compound) .
- Formula : C₉H₈ClN₃ (vs. C₁₂H₁₅N₃ for the target).
- Substitution at the 2-position alters steric and electronic interactions with target receptors.
1H-Imidazo(2,1-a)isoindol-5-ol Derivatives
Biological Activity
3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Structural Characteristics
The compound features an imidazole ring substituted with an aniline group and a propan-2-yl moiety. The imidazole ring contributes to the compound's reactivity and ability to interact with various biological targets, while the aniline group enhances its binding properties.
| Feature | Description |
|---|---|
| Imidazole Ring | Five-membered heterocyclic structure contributing to coordination with metal ions. |
| Aniline Group | Aromatic amine that enhances hydrogen bonding capabilities. |
| Propan-2-yl Moiety | Provides steric hindrance, potentially influencing binding affinity and selectivity. |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to specific molecular targets such as metalloproteins. The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, which may inhibit enzymatic activity.
- Antimicrobial Properties : Similar compounds with imidazole rings are often investigated for antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects.
- Anticancer Activity : There is evidence supporting its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines, suggesting it could be further explored for cancer treatment .
1. Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can effectively bind to certain enzymes, inhibiting their activity through metal ion coordination and hydrogen bonding interactions. This mechanism was highlighted in studies focusing on its interaction with metalloproteins, where it exhibited significant inhibitory effects.
2. Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents.
3. Anticancer Mechanisms
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induces cell cycle arrest and apoptosis. The mechanism involved includes disruption of cellular processes leading to increased sub-G1 populations in flow cytometry assays, indicating apoptosis induction .
Synthesis Methods
Several synthesis methods for this compound have been proposed:
- Condensation Reactions : Combining appropriate anilines with imidazole derivatives under controlled conditions.
- Reduction Reactions : Transforming nitro or other functional groups into amines to yield the final product.
These synthetic routes allow for the modification of the compound's structure to enhance its biological activity further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
